4-(4-Methoxybenzene-1-sulfinyl)phenol
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Overview
Description
4-(4-Methoxybenzene-1-sulfinyl)phenol is an organic compound that features a phenol group substituted with a methoxybenzene sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzene-1-sulfinyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-methoxybenzenesulfonyl chloride with phenol under basic conditions. The reaction proceeds through the formation of a sulfonyl intermediate, which then undergoes nucleophilic attack by the phenol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzene-1-sulfinyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dilute nitric acid, concentrated sulfuric acid.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitrophenols, sulfonated phenols.
Scientific Research Applications
4-(4-Methoxybenzene-1-sulfinyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzene-1-sulfinyl)phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, its anti-HIV activity is linked to its ability to interfere with viral replication processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Known for its antioxidant properties.
4-Methoxybenzenesulfonyl chloride: Used as a protecting group agent for various nitrogen functions.
4-Ethynylanisole: Utilized in the synthesis of photoluminescent compounds.
Uniqueness
4-(4-Methoxybenzene-1-sulfinyl)phenol stands out due to its unique combination of a phenol group and a methoxybenzene sulfinyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Properties
CAS No. |
668474-78-0 |
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Molecular Formula |
C13H12O3S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfinylphenol |
InChI |
InChI=1S/C13H12O3S/c1-16-11-4-8-13(9-5-11)17(15)12-6-2-10(14)3-7-12/h2-9,14H,1H3 |
InChI Key |
HTQONCTVGMCBBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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